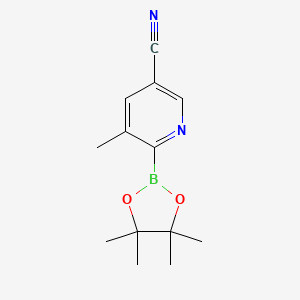

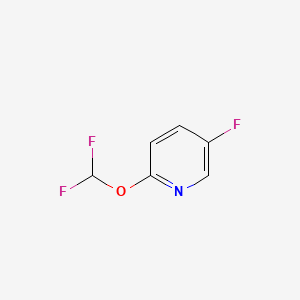

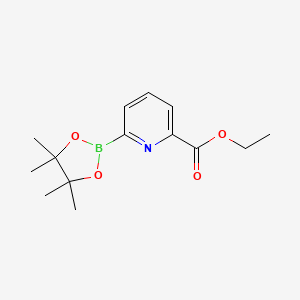

![molecular formula C10H9N3O3S B567245 1-烯丙基-7-(甲硫基)-1H-嘧啶并[4,5-D][1,3]噁嗪-2,4-二酮 CAS No. 1253791-06-8](/img/structure/B567245.png)

1-烯丙基-7-(甲硫基)-1H-嘧啶并[4,5-D][1,3]噁嗪-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione” is a heterocyclic compound. It is part of the 1,4-oxazine family . 1,4-Oxazine is a fundamental heterocyclic compound and is the first parent heterocycle among all the possible isomeric oxazines, thiazines, and their heavier atom analogues to be characterised spectroscopically .

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Molecular Structure Analysis

The molecular structure of 1,4-oxazine has been generated using FVP . It is shown to exist in solution entirely as the 4H-isomer . X-ray structure determination of the N-Boc precursor shows significant deviations from theoretically predicted geometric parameters .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,4-oxazine include the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base . This affords pyrimidino[4,5-d][1,3]oxazines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-oxazine have been characterised spectroscopically . It is shown to exist in solution entirely as the 4H-isomer .科学研究应用

Antiproliferative Agent Synthesis

This compound can serve as a precursor in the synthesis of antiproliferative agents. Pyrido[2,3-d]pyrimidines, which are structurally related to this compound, have shown a wide range of biological activities, including antiproliferative effects . The synthesis of new derivatives could lead to the discovery of novel antiproliferative drugs that may be effective against various types of cancer cells.

Antimicrobial Activity

Derivatives of pyrimido[4,5-d][1,3]oxazine have been reported to exhibit antimicrobial properties . Research into the modification of the 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione structure could lead to the development of new antimicrobial agents that could be used to treat bacterial infections.

Anti-inflammatory and Analgesic Applications

Compounds with a pyrimido[4,5-d][1,3]oxazine core have been associated with anti-inflammatory and analgesic activities . This suggests that 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione could potentially be used as a starting point for the development of new anti-inflammatory and pain-relief medications.

Hypotensive Agents

The related pyrido[2,3-d]pyrimidines are known to possess hypotensive properties, which means they can lower blood pressure . By exploring the cardiovascular effects of 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione derivatives, new hypotensive drugs could be synthesized.

Antihistaminic Effects

Research has indicated that certain pyrimido[4,5-d][1,3]oxazine derivatives have antihistaminic activities, which can be beneficial in treating allergies . Investigating the antihistaminic potential of 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione could lead to new treatments for allergic reactions.

Tyrosine Kinase Inhibition

Some pyrido[2,3-d]pyrimidin-7-one derivatives, which are structurally similar to the compound , have been identified as tyrosine kinase inhibitors . These inhibitors are important in the treatment of various cancers, as they can interfere with the signaling pathways that promote tumor growth and proliferation.

属性

IUPAC Name |

7-methylsulfanyl-1-prop-2-enylpyrimido[4,5-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-3-4-13-7-6(8(14)16-10(13)15)5-11-9(12-7)17-2/h3,5H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNRFCJOJBFRIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C(=N1)N(C(=O)OC2=O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

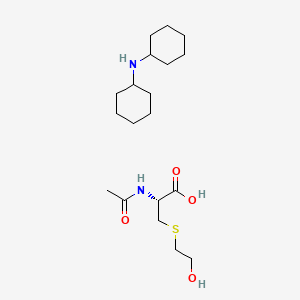

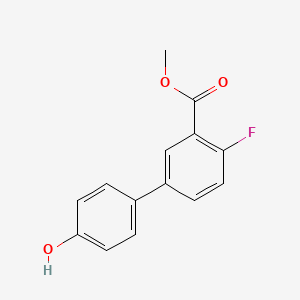

![5-chloro-3-p-tolyl-3H-imidazo[4,5-b]pyridine](/img/structure/B567183.png)